CAS 14799-93-0 vs. Alkyltrichlorosilanes: Monomolecular Layer Control and Reduced Polymerization in Vapor-Phase Surface Grafting
In a direct comparative study of vapor-phase grafting onto silicon wafers, alkylmethyldichlorosilanes (exemplified by CAS 14799-93-0) and alkyltrichlorosilanes produced strikingly different film architectures. Alkylsilanes bearing short to medium alkyl chains formed polymeric, three-dimensional grafted layers when trichloro head groups were employed, yielding thicknesses ranging up to tens of nanometers [1]. In stark contrast, the corresponding dichlorosilanes, under identical vapor-phase conditions, generated controlled, monomolecular layers with thicknesses on the order of a few nanometers—a more than 10-fold reduction in film thickness for the same alkyl chain length [1]. This differential arises from the attenuated polycondensation pathway accessible to the dichloro species, which limits uncontrolled vertical polymerization and preserves the underlying substrate topography.
| Evidence Dimension | Grafted layer thickness (vapor-phase) |
|---|---|
| Target Compound Data | Few nanometers (monomolecular layers) for alkylmethyldichlorosilanes |
| Comparator Or Baseline | Tens of nanometers (polymeric layers) for alkyltrichlorosilanes |
| Quantified Difference | >10-fold reduction in thickness |
| Conditions | Vapor-phase grafting onto silicon wafers; ellipsometry measurement |
Why This Matters
Procurement of CAS 14799-93-0 ensures consistent, near-monolayer surface coverage critical for applications demanding precise control over interfacial properties, avoiding the variable and often excessive film thicknesses characteristic of trichloro analogs.
- [1] Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces: Monomolecular and Oligomeric Covalently Attached Layers of Dichloro- and Trichloroalkylsilanes on Silicon. Langmuir, 16(18), 7268–7274. https://doi.org/10.1021/la000471z View Source
